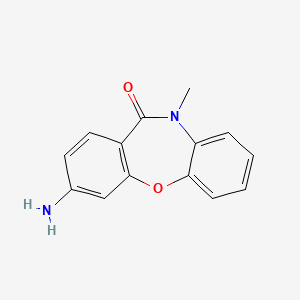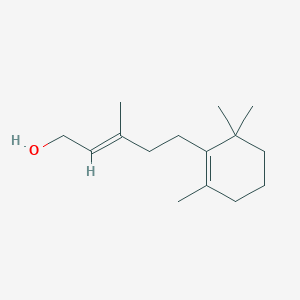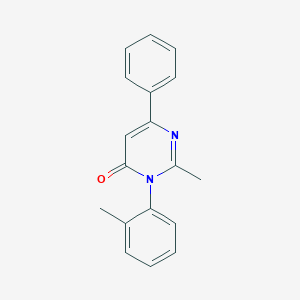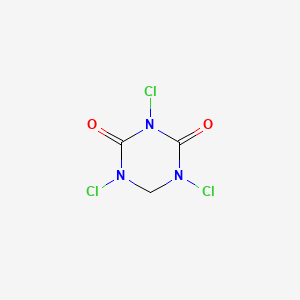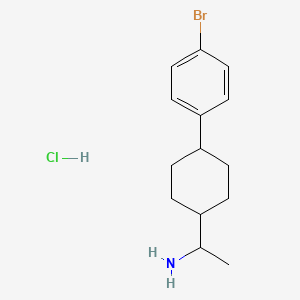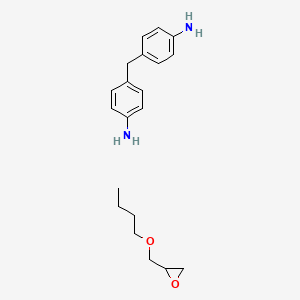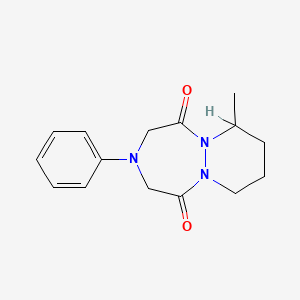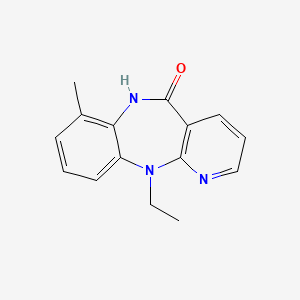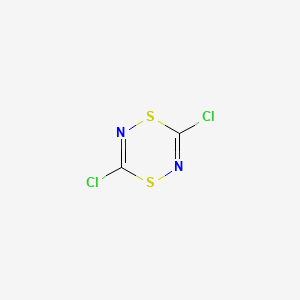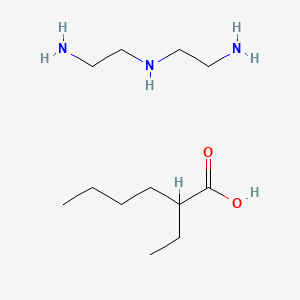
P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N',N'-tetramethylphosphonic diamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide: is a chemical compound with the molecular formula C₁₅H₂₅N₆OP It is known for its unique structure, which includes a triazole ring, an aniline group, and a phosphonic diamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Introduction of the Aniline Group: The aniline group is introduced via a nucleophilic substitution reaction, where an aniline derivative reacts with the triazole intermediate.
Attachment of the Phosphonic Diamide Moiety: The final step involves the reaction of the triazole-aniline intermediate with a phosphonic diamide reagent under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphonic diamide moiety, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phosphonic diamide derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Bioconjugation: It can be used to modify biomolecules, enhancing their stability and functionality in biological systems.
Medicine:
Drug Development: The compound’s ability to interact with biological targets makes it a potential candidate for the development of new therapeutic agents.
Diagnostics: It can be used in the development of diagnostic tools, particularly in imaging and biosensing applications.
Industry:
Electronics: It is used in the fabrication of electronic components, including semiconductors and sensors, due to its unique electronic properties.
作用机制
The mechanism by which P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The triazole ring and aniline group play crucial roles in these interactions, facilitating binding through hydrogen bonding and π-π interactions.
相似化合物的比较
- P-(5-Phenylamino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide
- P-(5-Anilino-3-methyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide
Comparison:
- Structural Differences: The presence of different substituents on the triazole ring and aniline group distinguishes these compounds from P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents, affecting their chemical and biological properties.
- Applications: While similar compounds may have overlapping applications, the unique structural features of P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide can make it more suitable for specific applications, such as in catalysis or drug development.
属性
CAS 编号 |
13070-33-2 |
|---|---|
分子式 |
C15H25N6OP |
分子量 |
336.37 g/mol |
IUPAC 名称 |
2-[bis(dimethylamino)phosphoryl]-N-phenyl-5-propan-2-yl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C15H25N6OP/c1-12(2)14-17-15(16-13-10-8-7-9-11-13)21(18-14)23(22,19(3)4)20(5)6/h7-12H,1-6H3,(H,16,17,18) |
InChI 键 |
QCYLHTRZNGIABL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NN(C(=N1)NC2=CC=CC=C2)P(=O)(N(C)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


